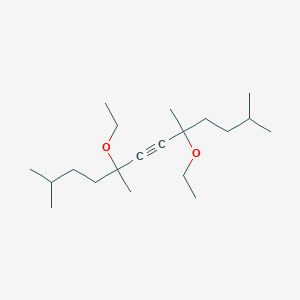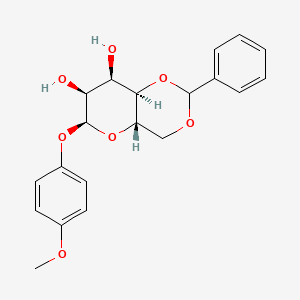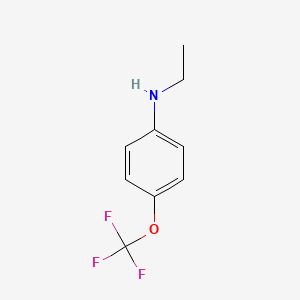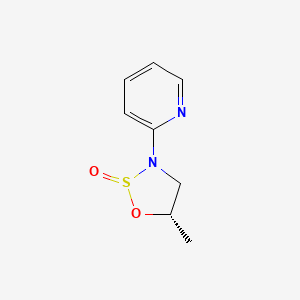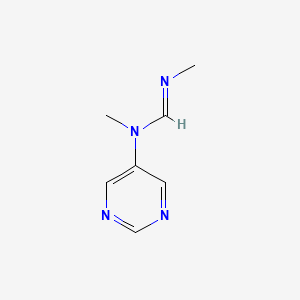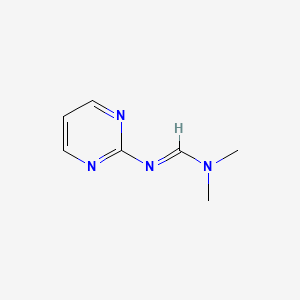
IMPERATOXIN A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imperatoxin A is a peptide toxin derived from the venom of the African scorpion Pandinus imperator. This compound is known for its ability to activate calcium release channels, specifically ryanodine receptors, which play a crucial role in muscle contraction and various cellular processes .
Mechanism of Action
Target of Action
Imperatoxin A primarily targets the Ryanodine receptors (RyRs), which are intracellular calcium release channels known for their role in regulating calcium release from the sarcoplasmic reticulum of striated muscles . The peptide acts more effectively on RyR type 1 than on type 3, while RyR type 2 seems to be insensitive to this compound .
Mode of Action
This compound is a high-affinity activator of Ryanodine receptors . The toxin contains a positively charged surface structure similar to that of the A fragment of skeletal dihydropyridine receptors (peptide A), suggesting that the toxin and peptide could bind to a common site on the Ryanodine receptor . The toxin enhances the influx of calcium from the sarcoplasmic reticulum into the cell .
Biochemical Pathways
This compound affects the calcium signaling pathway by interacting with the Ryanodine receptors. This interaction leads to an increase in intracellular calcium concentration, which can trigger various downstream effects such as muscle contraction .
Pharmacokinetics
It has been demonstrated that this compound is capable of crossing cell membranes to alter the release of calcium in vivo . This suggests that the compound may have good bioavailability.
Result of Action
The primary result of this compound’s action is the alteration of calcium release in cells. By activating the Ryanodine receptors, this compound enhances the influx of calcium from the sarcoplasmic reticulum into the cell . This can lead to various cellular effects, such as triggering muscle contraction .
Biochemical Analysis
Biochemical Properties
Imperatoxin A interacts primarily with ryanodine receptors, which are calcium release channels located in the sarcoplasmic reticulum of muscle cells. The toxin binds with high affinity to these receptors, leading to the activation of calcium release. This interaction is facilitated by the unique structure of this compound, which includes a cluster of positively charged residues that interact with the phospholipids of cell membranes . Additionally, this compound has been shown to permeate cell membranes, allowing it to target intracellular ryanodine receptors .
Cellular Effects
This compound exerts significant effects on various cell types, including cardiomyocytes, neurons, and muscle cells. In cardiomyocytes, the toxin induces calcium release from the sarcoplasmic reticulum, leading to increased intracellular calcium levels and enhanced muscle contraction . In neurons, this compound modulates calcium signaling pathways, which can influence neurotransmitter release and synaptic plasticity. The compound also affects gene expression and cellular metabolism by altering calcium-dependent signaling pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the cytoplasmic moiety of ryanodine receptors. This binding occurs between the clamp and handle domains of the receptor, approximately 11 nanometers away from the transmembrane pore . By mimicking the dihydropyridine receptor II-III loop, this compound triggers the opening of the calcium release channel, leading to the release of calcium ions into the cytoplasm . This process is crucial for excitation-contraction coupling in muscle cells and other calcium-dependent cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The toxin is relatively stable and retains its activity for extended periods. Prolonged exposure to this compound can lead to desensitization of ryanodine receptors, reducing the efficacy of calcium release over time . Additionally, degradation of the toxin can occur, which may impact its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the toxin effectively induces calcium release without causing significant toxicity. At higher doses, this compound can lead to excessive calcium release, resulting in cellular toxicity and adverse effects such as muscle damage and cardiac arrhythmias . Threshold effects have been observed, where a minimal effective dose is required to elicit a response, and increasing the dose beyond this threshold can exacerbate the effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to calcium signaling. The toxin interacts with enzymes and cofactors that regulate calcium homeostasis, including calcium ATPases and calmodulin . These interactions can influence metabolic flux and alter the levels of various metabolites, impacting cellular energy production and overall metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The toxin can cross cell membranes and accumulate in the sarcoplasmic reticulum, where it exerts its effects on ryanodine receptors . Additionally, this compound may interact with other intracellular compartments, influencing its localization and accumulation within cells .
Subcellular Localization
This compound is primarily localized in the sarcoplasmic reticulum of muscle cells, where it targets ryanodine receptors. The toxin’s activity is influenced by its subcellular localization, as it must reach the ryanodine receptors to exert its effects . Post-translational modifications and targeting signals may direct this compound to specific compartments or organelles, enhancing its efficacy and specificity .
Preparation Methods
Imperatoxin A can be isolated from the venom of Pandinus imperator. The synthetic preparation involves solid-phase peptide synthesis, which allows for the precise assembly of the peptide chain. This method ensures the correct folding and formation of disulfide bonds, which are essential for the biological activity of the toxin .
Chemical Reactions Analysis
Imperatoxin A primarily interacts with ryanodine receptors, leading to the release of calcium ions from the sarcoplasmic reticulum. The peptide undergoes oxidation and reduction reactions, particularly involving its cysteine residues, which form disulfide bonds crucial for its structure and function .
Scientific Research Applications
Imperatoxin A is widely used in scientific research to study calcium signaling pathways and the function of ryanodine receptors. It serves as a valuable tool in understanding muscle physiology, cardiac function, and various cellular processes involving calcium release. Additionally, its ability to penetrate cell membranes makes it a potential candidate for drug delivery systems .
Comparison with Similar Compounds
Imperatoxin A is part of the calcin family of scorpion peptides, which includes other toxins like maurocalcine and hemicalcin. These peptides share a similar structure and function, targeting ryanodine receptors to modulate calcium release. this compound is unique in its high affinity and specificity for the type 1 ryanodine receptor .
Properties
CAS No. |
172451-37-5 |
|---|---|
Molecular Formula |
C148H260N58O45S6 |
Molecular Weight |
3764.4 |
Purity |
≥ 90 % (SDS-PAGE and HPLC) |
Origin of Product |
United States |
Q1: What is the primary molecular target of Imperatoxin A?
A1: this compound selectively binds to ryanodine receptors (RyRs), particularly the skeletal muscle isoform RyR1, with nanomolar affinity. [, , , , , , ]
Q2: How does IpTxa binding affect RyR channel activity?
A2: IpTxa binding increases the open probability (Po) of RyR channels, enhancing Ca2+ release from the sarcoplasmic reticulum (SR). This is achieved by increasing the frequency of channel opening events and decreasing the duration of closed states. [, ]
Q3: Does this compound exhibit isoform selectivity among RyRs?
A3: Yes, IpTxa demonstrates high selectivity for the skeletal muscle RyR isoform (RyR1) over cardiac (RyR2) and other isoforms. It has negligible effects on tissues with low or absent RyR1 expression. [, ]
Q4: How does IpTxa compare to other known RyR activators, such as caffeine?
A4: While both IpTxa and caffeine activate RyRs, they interact with distinct binding sites. IpTxa's effects are independent of caffeine and other known RyR modulators like adenine nucleotides. []
Q5: What are the downstream consequences of IpTxa-mediated RyR activation?
A5: In muscle cells, IpTxa-induced Ca2+ release leads to enhanced muscle contraction. [, , ] In other cell types, it can modulate various Ca2+-dependent signaling pathways. [, ]
Q6: What is the molecular weight and formula of this compound?
A6: this compound is a 33-amino acid peptide with a molecular weight of approximately 3.7 kDa. [, ] Its exact molecular formula is dependent on the ionization state of amino acid side chains.
Q7: What is the three-dimensional structure of IpTxa?
A7: IpTxa adopts a compact, mostly hydrophobic structure with a cluster of positively charged basic residues on one side. It features two antiparallel β-strands connected by four chain reversals and stabilized by three disulfide bonds. This motif is classified as an “inhibitor cysteine knot” fold. [, , , ]
Q8: How does the structure of IpTxa contribute to its function?
A8: The cluster of positively charged residues on the surface of IpTxa is thought to interact with negatively charged phospholipids in cell membranes, facilitating its interaction with RyRs. [, ]
Q9: Which amino acid residues are crucial for IpTxa's interaction with RyR1 and its ability to induce subconductance states?
A9: Several basic residues, including Lys19, Lys20, Lys22, Arg23, and Arg24, play a vital role in IpTxa’s interaction with RyR1 and its ability to induce subconductance states. Other basic residues near the C-terminus, like Lys30, Arg31, and Arg33, and some acidic residues (e.g., Glu29, Asp13, and Asp2) are also involved. [, ]
Q10: How does mutating specific amino acids in IpTxa affect its activity?
A10: Mutations in the cluster of basic amino acids significantly reduce or abolish the capacity of IpTxa to activate RyRs. [, ] For instance, substituting Lys8 with alanine results in a predominance of a subconductance state. []
Q11: Does the interaction of IpTxa with RyR1 involve simple competition with other RyR1 ligands?
A11: No, studies using maurocalcine (a scorpion toxin with high sequence similarity to IpTxa) and peptide A (a segment of the dihydropyridine receptor that interacts with RyR1) suggest a more complex interaction than simple competition. The peptides appear to stabilize distinct channel states through different mechanisms, leading to proportional gating. []
Q12: How is the activity of this compound studied in vitro?
A12: IpTxa activity is commonly assessed in vitro using:
- [3H]Ryanodine binding assays: IpTxa increases the binding of [3H]ryanodine to SR membranes, reflecting its activation of RyRs. [, , ]
- Planar lipid bilayer recordings: This technique allows for direct observation of single RyR channel activity. IpTxa increases the open probability and induces subconductance states in these experiments. [, , , ]
- Ca2+ release from SR vesicles: IpTxa induces Ca2+ release from isolated SR vesicles, demonstrating its functional effect on Ca2+ handling. [, ]
Q13: What are the effects of IpTxa observed in intact cells and tissues?
A13: In permeabilized cardiac myocytes, IpTxa alters Ca2+ spark properties, suggesting its ability to modulate local Ca2+ release events. [, ] Additionally, in intact cardiomyocytes, IpTxa perfusion alters Ca2+ transients, confirming its cell-penetrating ability and in vivo activity. []
Q14: Can IpTxa cross cell membranes and exert its effects intracellularly?
A14: Yes, experiments on intact cardiomyocytes demonstrate that IpTxa can permeate cell membranes and modulate intracellular Ca2+ release. [, ] This cell-penetrating property makes it a potential candidate for developing novel drug delivery systems.
Q15: How does IpTxa influence Ca2+ sparks in skeletal muscle?
A15: Studies in frog skeletal muscle suggest that IpTxa-induced Ca2+ sparks are generated by the simultaneous opening of multiple RyR channels, not just a single channel. This conclusion is based on analyzing the distribution of spark rise times and the decay of Ca2+ release current. []
Q16: What are potential applications of IpTxa in drug delivery?
A16: IpTxa's ability to cross cell membranes and its high affinity for RyRs make it a promising candidate for targeted drug delivery. By conjugating therapeutic molecules to IpTxa or its derivatives, researchers aim to develop novel treatments for diseases involving RyR dysfunction. [, , ]
Q17: Can IpTxa be used to study RyR function in different physiological and pathological conditions?
A17: Yes, due to its selectivity and potency, IpTxa is a valuable tool for investigating RyR function in various cellular processes, including muscle contraction, neurotransmission, and hormone secretion. Moreover, it can help elucidate the role of RyR dysfunction in diseases like malignant hyperthermia, heart failure, and neurodegenerative disorders. [, , ]
Q18: What are the limitations of using IpTxa as a research tool or therapeutic agent?
A18: Despite its potential, several challenges need to be addressed:
- Immunogenicity: As a peptide toxin, IpTxa might elicit an immune response, limiting its long-term therapeutic use. []
- Off-target effects: Although IpTxa exhibits high selectivity for RyR1, it might interact with other cellular components, leading to undesired effects. []
- Delivery and stability: Developing efficient and safe delivery systems and ensuring IpTxa's stability in vivo are crucial for its therapeutic translation. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylpropanoic acid](/img/structure/B1143115.png)
